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Compound of Interest

Compound Name: 3-bromofuran-2,5-dione

Cat. No.: B1208300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromomaleic anhydride, with the chemical formula C₄HBrO₃, is a reactive cyclic anhydride that

serves as a versatile building block in organic synthesis. Its utility in the development of novel

pharmaceuticals and functional materials necessitates a thorough understanding of its

molecular structure. This guide provides a comprehensive overview of the structural

characteristics of bromomaleic anhydride, supported by spectroscopic data and detailed

experimental protocols for its characterization. Due to the limited availability of experimental

crystallographic data for bromomaleic anhydride, structural parameters from the closely related

molecule, maleic anhydride, are utilized as a reasonable approximation for bond lengths and

angles.

Molecular Structure and Properties
Bromomaleic anhydride is a planar molecule characterized by a five-membered ring containing

one bromine atom, two carbonyl groups, and a carbon-carbon double bond. The electron-

withdrawing nature of the bromine atom and the anhydride functionality significantly influences

the reactivity of the double bond, making it a potent electrophile in various reactions, including

Diels-Alder cycloadditions and Michael additions.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₄HBrO₃

Molecular Weight 176.95 g/mol

CAS Number 5926-51-2

Boiling Point 215 °C (lit.)

Density 1.905 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.54 (lit.)

Structural Parameters (from Maleic Anhydride as a
proxy)
The precise experimental bond lengths and angles for bromomaleic anhydride are not readily

available in the current literature. Therefore, the data presented below is from a comprehensive

study on maleic anhydride, which provides a close approximation of the geometry of the five-

membered ring.[1][2]

Bond Bond Length (Å)

C=C 1.3331

C-C 1.4849

C=O 1.1962

C-O 1.3876
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Angle Bond Angle (°)

C-C=C 107.90

C=C-H 129.99

O-C-C 108.07

C-O-C 108.06

O=C-O 122.32

Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the molecular structure of bromomaleic

anhydride. The following tables summarize the key spectroscopic data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) in ppm (Solvent:
CDCl₃)

Assignment

159.0 Carbonyl Carbon (C=O)

131.8 Olefinic Carbon (C-Br or C=C)

Reference for ¹³C NMR data:[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) in ppm Multiplicity Assignment

~7.0-7.5 Singlet Olefinic Proton (-CH=)

Note: The exact chemical shift can vary depending on the solvent and concentration. The

provided range is a typical expectation for a proton in this chemical environment.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~1850 Strong Asymmetric C=O Stretch

~1780 Strong Symmetric C=O Stretch

~1600 Medium C=C Stretch

~1250 Strong C-O-C Stretch

Note: The characteristic dual carbonyl peaks are indicative of an anhydride functional group.

Mass Spectrometry (MS)
m/z Interpretation

176/178
Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to

⁷⁹Br and ⁸¹Br isotopes)

97 [M - Br]⁺

69 [M - Br - CO]⁺

52 [C₄H₄]⁺

Note: The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z

units, is a characteristic isotopic signature of a bromine-containing compound.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of bromomaleic anhydride.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of dry bromomaleic anhydride.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz

or higher.

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise

ratio.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same instrument.

A proton-decoupled sequence is used to obtain singlets for each unique carbon atom.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in bromomaleic anhydride.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid bromomaleic anhydride sample directly onto the ATR

crystal.
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Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of bromomaleic

anhydride.

Methodology (Electron Ionization - EI):

Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized by heating in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection:

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of ions as a function of their m/z ratio.

Visualizations
Molecular Structure of Bromomaleic Anhydride
Caption: 2D representation of the bromomaleic anhydride molecule.

Experimental Workflow for Molecular Structure
Determination

Generalized Workflow for Molecular Structure Determination

Unknown Compound
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Caption: A typical workflow for elucidating the structure of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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